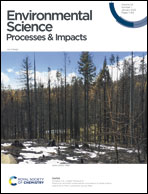Nitrate behaviors and source apportionment in an aquatic system from a watershed with intensive agricultural activities
Environmental Science: Processes & Impacts Pub Date: 2014-10-30 DOI: 10.1039/C4EM00502C
Abstract
Nitrate pollution in aquatic systems caused by intensive agricultural activities is a serious problem in the Sanjiang Plain. In this study, a dual isotope approach (δ15N–NO3− and δ18O–NO3−) was employed to identify potential nitrate sources (atmospheric deposition, AD; NO3− derived from soil organic matter nitrification, NS; NO3− derived from chemical fertilizer nitrification, NF; and manure and sewage, M&S) and transformation processes occurring in the Abujiao River watershed located in the Sanjiang Plain. The Bayesian model (stable isotope analysis in R, SIAR) was utilized to apportion the contribution of the potential sources. In this watershed, the nitrate concentrations in the surface water were low (mean ± SD = 1.15 ± 0.84 mg L−1), and were greatly influenced by precipitation and land use conditions during the two sampling periods (the high flow period, September; the low flow period, November). On the contrary, in the ground water, high NO3− concentrations were observed (7.84 ± 5.83 mg L−1) and no significant temporal variation in NO3− was found during the sampling periods. The sampled water δ18O–NO3− values suggest that the nitrification process was not the main N cycling process, because most of the measured δ18O–NO3− values were above the expected δ18O–NO3− from nitrification throughout the sampling periods. Both the chemical and isotopic characteristics indicated that the signs of de-nitrification were absent in the surface water. However, significant de-nitrification processes were observed in the ground water for all sample periods. Results from the SIAR model showed that source contributions differed significantly during the two sampling periods. During the high flow period, chemical fertilizers and soil N fertilizer equally contributed to the major sources of nitrate in the surface water. In contrast, manure and sewage sources dominated the source contribution during the low flow period (November). This study suggested that with the assessment of the behaviors and sources of NO3−, effective nitrate reduction strategies and better management practices can be implemented to protect water quality.

Recommended Literature
- [1] A dual-emitting quantum dot complex nanoprobe for ratiometric and visual detection of Hg2+ and Cu2+ ions†
- [2] From 4-arm star proteins to diverse stimuli-responsive molecular networks enabled by orthogonal genetically encoded click chemistries†
- [3] Ni-Catalyzed direct 1,4-difunctionalization of [60]fullerene with benzyl bromides†
- [4] Oxidative dehydrogenation of cyclohexene on atomically precise subnanometer Cu4−nPdn (0 ≤ n ≤ 4) tetramer clusters: the effect of cluster composition and support on performance†
- [5] Development and validation of methods for the determination of copper and iron in serum of dogs with canine visceral Leishmaniasis using multivariate optimization and GF AAS
- [6] One-year measurement of organic and elemental carbon in size-segregated atmospheric aerosol at a coastal and suburban site in Southeast China†
- [7] Multi-resonance thermally activated delayed fluorescence molecules with intramolecular-lock: theoretical design and performance prediction†
- [8] Abstracts of papers published in other journals. Physical methods, apparatus, etc.
- [9] A chitosan gold nanoparticles molecularly imprinted polymer based ciprofloxacin sensor†
- [10] Mechanism of enhancing the water-solubility and stability of curcumin by using self-assembled cod protein nanoparticles at an alkaline pH

Journal Name:Environmental Science: Processes & Impacts
Research Products
-
Nitrogen oxide (15NO)(8CI,9CI)
CAS no.: 15917-77-8
-
CAS no.: 10383-90-1
-
Nitric acid,phenylmethyl ester
CAS no.: 15285-42-4
-
CAS no.: 141807-57-0









